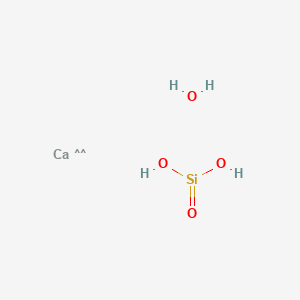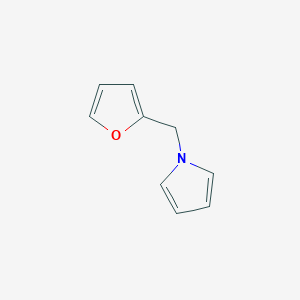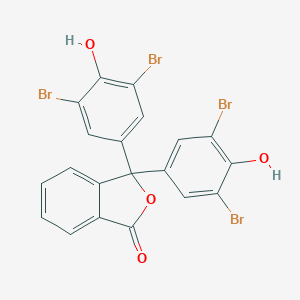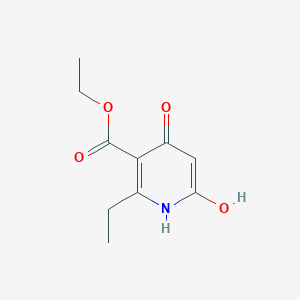
Xonotlite (Ca(SiO3).xH2O)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xonotlite (Ca(SiO3).xH2O) is a naturally occurring mineral that belongs to the family of calcium silicate hydrates. It is a white or colorless mineral that is commonly found in hydrothermal veins and metamorphic rocks. Xonotlite has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as construction, material science, and biomedicine.
Wirkmechanismus
The mechanism of action of xonotlite is not fully understood. However, it is believed that xonotlite interacts with biological systems through surface adsorption and ion exchange. Xonotlite has been shown to have a high affinity for calcium ions, which may play a role in its potential use in biomedicine.
Biochemische Und Physiologische Effekte
Xonotlite has been shown to have potential biochemical and physiological effects. In vitro studies have shown that xonotlite can stimulate the proliferation of osteoblasts, which are cells responsible for bone formation. Xonotlite has also been shown to have potential antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using xonotlite in lab experiments is its availability and low cost. Xonotlite is a naturally occurring mineral that can be easily synthesized using various methods. However, xonotlite has some limitations as well. Xonotlite is a complex mineral that can have varying compositions, which can make it difficult to reproduce results. Additionally, the purity of xonotlite can also vary, which can affect its properties and potential applications.
Zukünftige Richtungen
There are many future directions for the study of xonotlite. One potential direction is the study of its potential use in biomedicine. Xonotlite has been shown to have potential applications in bone tissue engineering and drug delivery. Further studies are needed to fully understand the mechanism of action of xonotlite and its potential applications in biomedicine.
Another potential direction is the study of xonotlite's potential use in environmental remediation. Xonotlite has been shown to have potential applications in the removal of heavy metals and organic pollutants from wastewater. Further studies are needed to fully understand the potential of xonotlite in environmental remediation.
Conclusion:
Xonotlite is a unique mineral that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties and potential applications in construction, material science, and biomedicine make it a promising material for future research. Further studies are needed to fully understand the mechanism of action of xonotlite and its potential applications in various fields.
Synthesemethoden
Xonotlite can be synthesized through various methods such as hydrothermal synthesis, sol-gel synthesis, and solid-state reaction. Hydrothermal synthesis involves heating a mixture of calcium oxide and silica in an autoclave at high pressure and temperature. Sol-gel synthesis involves the formation of a gel by the hydrolysis of precursors followed by drying and calcination to obtain the final product. Solid-state reaction involves the reaction of calcium oxide and silica at high temperature to form xonotlite.
Wissenschaftliche Forschungsanwendungen
Xonotlite has been extensively studied for its potential applications in various fields. In construction, xonotlite has been used as a cement replacement material due to its high compressive strength and low shrinkage. Xonotlite has also been studied for its potential use in the production of lightweight and high-strength materials.
In the field of material science, xonotlite has been studied for its potential use as a catalyst support due to its high surface area and porosity. Xonotlite has also been studied for its potential use in the production of nanomaterials.
Eigenschaften
CAS-Nummer |
12141-77-4 |
|---|---|
Produktname |
Xonotlite (Ca(SiO3).xH2O) |
Molekularformel |
CaH4O4Si |
Molekulargewicht |
136.19 g/mol |
InChI |
InChI=1S/Ca.H2O3Si.H2O/c;1-4(2)3;/h;1-2H;1H2 |
InChI-Schlüssel |
UGGQKDBXXFIWJD-UHFFFAOYSA-N |
SMILES |
O.O[Si](=O)O.[Ca] |
Kanonische SMILES |
O.O[Si](=O)O.[Ca] |
Andere CAS-Nummern |
12141-77-4 |
Synonyme |
Ca2SiO4 calcium silicate calcium silicate (CaSiO3) calcium silicate, CaH2SiO3 (1:1) salt mesoporous amorphous calcium silicate mineral wool pseudowollastonite Wollastonite xonotlite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)


